1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine
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Overview
Description
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to inhibit enzymes such asAurora kinase A (AURKA) and Poly (ADP-ribose) polymerase 1 (PARP1) . These enzymes play crucial roles in cell cycle regulation and DNA repair, respectively.
Mode of Action
Based on its structural similarity to known inhibitors, it is likely that it binds to the active site of its target enzyme, thereby inhibiting its function .
Biochemical Pathways
The inhibition of target enzymes can affect several biochemical pathways. For instance, inhibition of AURKA can lead to cell cycle arrest at the G2/M phase . Similarly, inhibition of PARP1 can enhance the cleavage of PARP1 and increase CASPASE 3/7 activity , leading to apoptosis.
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Result of Action
The inhibition of target enzymes by this compound can lead to various molecular and cellular effects. For instance, inhibition of AURKA can lead to cell cycle arrest and caspase-mediated apoptotic cell death . Similarly, inhibition of PARP1 can enhance the cleavage of PARP1 and increase CASPASE 3/7 activity , leading to apoptosis.
Preparation Methods
The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine involves multiple steps. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The pyrazole derivative is further cyclized with guanidine to form the pyrazolo[3,4-d]pyrimidine core. Finally, the dimethylpiperidine moiety is introduced through a nucleophilic substitution reaction .
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Comparison with Similar Compounds
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but include additional rings, which can enhance their potency and selectivity as enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5/c1-12-7-13(2)10-23(9-12)17-16-8-22-24(18(16)21-11-20-17)15-5-3-14(19)4-6-15/h3-6,8,11-13H,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDXOSAWLJFKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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